3-(3-Methyl-3H-diazirin-3-yl)piperidine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

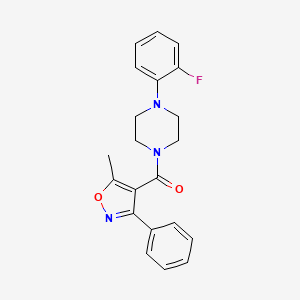

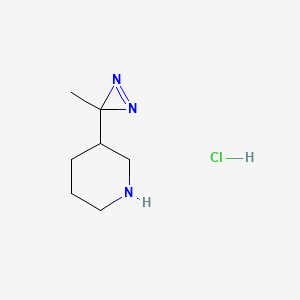

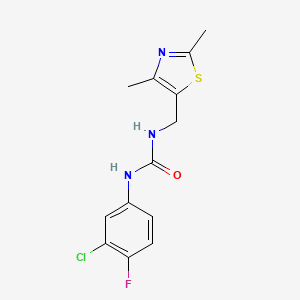

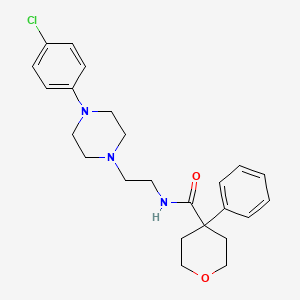

3-(3-Methyl-3H-diazirin-3-yl)piperidine hydrochloride is a chemical compound with the molecular formula C7H13N3.ClH . It is a photoinducible silane diazirine useful for the immobilization of protein targets onto surfaces .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H13N3.ClH/c1-7(9-10-7)6-3-2-4-8-5-6;/h6,8H,2-5H2,1H3;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 175.66 . The compound is a powder and is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación

Organic Synthesis and Structural Elucidation

Synthesis of Stereodefined Piperidines : The compound has been utilized in the synthesis of novel cis- and trans-2-chloromethyl-4-phenylpiperidine-4-carbonitriles, leading to the development of stereodefined piperidines. These serve as substrates for further synthesis of various biologically active molecules, including amino acids, amino alcohols, and diazabicyclo[3.3.1]nonanes, demonstrating its utility in creating conformationally constrained compounds for drug development and structural studies (Vervisch, D’hooghe, Törnroos, & de Kimpe, 2010).

Photoactive Substrates for Microlithography : The application of diazopiperidiones, derived from similar chemical frameworks, in nonchemically amplified deep UV photoresists for microlithography highlights its significance in materials science. These compounds, due to their high solubility and efficient photoreactivity, are ideal for designing photoresists in the deep ultraviolet spectral range, paving the way for advancements in semiconductor manufacturing (Tattersall et al., 2004).

Molecular and Chemical Biology

Exploration of Muscarinic Receptor Affinity : Research has demonstrated the synthesis of hybrid molecules containing elements from the antagonist of muscarinic receptors and allosteric modulators. These studies provide insights into the chemical modifications that enhance receptor affinity and open avenues for the development of more effective drugs targeting the muscarinic M2 receptor (Holzgrabe & Heller, 2003).

Photolabeling and Cross-linking in Ribosomal RNA : Utilizing photoreactive diazirine derivatives, including compounds structurally related to 3-(3-Methyl-3H-diazirin-3-yl)piperidine hydrochloride, studies have mapped the environment of 5S rRNA within ribosomes. This application underscores the utility of such compounds in probing the structure and function of complex biological assemblies, facilitating a deeper understanding of ribosomal RNA's role in protein synthesis (Sergiev et al., 1998).

Mecanismo De Acción

Target of Action

Diazirines like 3H-diazirin-3-yl are often used as photoaffinity labels in the study of protein structure and function. They can form covalent bonds with amino acid residues in the active site of a protein when exposed to UV light .

Mode of Action

The diazirine group can be activated by UV light to form a highly reactive carbene intermediate. This intermediate can then insert into C-H, N-H, and O-H bonds, allowing it to form a covalent bond with a target molecule .

Biochemical Pathways

The specific pathways affected would depend on the protein target of the diazirine compound. By covalently modifying the target protein, the diazirine could potentially alter the protein’s activity or interactions .

Action Environment

Factors such as temperature, light exposure (especially UV light due to the diazirine group), and pH could potentially influence the compound’s stability and reactivity .

Safety and Hazards

The safety information for 3-(3-Methyl-3H-diazirin-3-yl)piperidine hydrochloride indicates that it is harmful if swallowed and toxic in contact with skin or if inhaled . It causes severe skin burns and eye damage . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

3-(3-methyldiazirin-3-yl)piperidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3.ClH/c1-7(9-10-7)6-3-2-4-8-5-6;/h6,8H,2-5H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUZLRSHZHLVHIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=N1)C2CCCNC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-allyl-6-ethyl-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2952066.png)

![2-[(3-chlorobenzyl)sulfanyl]-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone](/img/structure/B2952067.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2952069.png)

![8-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid](/img/structure/B2952084.png)